NSC 245214

Description

Properties

IUPAC Name |

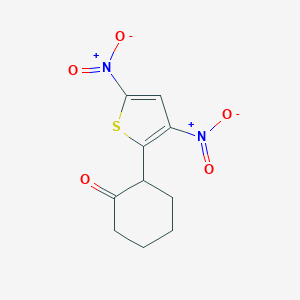

2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5S/c13-8-4-2-1-3-6(8)10-7(11(14)15)5-9(18-10)12(16)17/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMFAMUMOFXLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311782 | |

| Record name | 2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31554-45-7 | |

| Record name | NSC245214 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to NSC 245214

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 245214, also identified by its CAS number 31554-45-7, is a dinitrothiophene derivative with the chemical name 2-(3,5-dinitro-2-thienyl)-cyclohexanone.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound. While its biological activity is not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in exploring its potential applications.

Chemical Properties

This compound is a small molecule characterized by a cyclohexanone (B45756) ring linked to a dinitro-substituted thiophene (B33073) ring. Its core chemical attributes are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2-(3,5-dinitro-2-thienyl)-cyclohexanone | [1] |

| NSC Number | 245214 | [1] |

| CAS Number | 31554-45-7 | [1][2] |

| Molecular Formula | C10H10N2O5S | [1][2] |

| Molecular Weight | 270.26 g/mol | [1][2] |

| Synonyms | NSC-245214, 2-(3,5-dinitro-2-thienyl)-cyclohexanone | [1] |

Experimental Protocols

Chemical Synthesis

A foundational method for the synthesis of related dinitrothiophene derivatives has been described in the scientific literature. The synthesis of 2-(3,5-dinitro-2-thienyl)-cyclohexanone can be inferred from the reaction of enamines of cyclic ketones with 2-chloro-3,5-dinitrothiophene.

Workflow for the Synthesis of this compound:

Figure 1: Conceptual workflow for the synthesis of this compound.

Detailed Methodology (Based on related syntheses):

-

Enamine Formation: Cyclohexanone is reacted with a secondary amine, such as morpholine, in the presence of an acid catalyst with azeotropic removal of water to form the corresponding enamine, 1-(cyclohex-1-en-1-yl)morpholine.

-

Nucleophilic Substitution: The formed enamine is then reacted with 2-chloro-3,5-dinitrothiophene. The electron-rich enamine acts as a nucleophile, attacking the electron-deficient thiophene ring and displacing the chloride.

-

Hydrolysis: The resulting intermediate is hydrolyzed, typically with an aqueous acid workup, to yield the final product, 2-(3,5-dinitro-2-thienyl)-cyclohexanone (this compound).

Note: This is a generalized protocol based on known reactions of similar compounds. Specific reaction conditions such as solvent, temperature, and reaction time would need to be optimized.

Biological Activity

Currently, there is limited publicly available information regarding the biological activity of this compound. It is cataloged as a biochemical reagent and is part of the small molecule repository of the US National Cancer Institute.[3] The lack of extensive biological data presents an opportunity for researchers to investigate its potential pharmacological effects.

Signaling Pathways and Logical Relationships

Due to the scarcity of biological data for this compound, no established signaling pathways involving this compound have been elucidated. The following diagram illustrates the current logical relationship concerning the state of knowledge for this compound.

Figure 2: Knowledge map for this compound, highlighting areas for future research.

Conclusion

This compound is a well-characterized chemical entity with a defined structure and synthesis route. However, its biological profile remains largely unexplored. This technical guide provides the foundational chemical information necessary for researchers to embark on studies to elucidate its biological activities and potential as a pharmacological tool or therapeutic lead. Further investigation into its effects on various cellular models and biological systems is warranted to uncover its mechanism of action and potential applications in drug discovery and development.

References

An In-depth Technical Guide to NSC 245214

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 245214 is a chemical compound identified as 2-(3,5-dinitro-2-thienyl)-cyclohexanone. Despite its availability as a biochemical reagent, publicly accessible scientific literature lacks in-depth studies on its biological activity, mechanism of action, and specific signaling pathways. This guide provides a comprehensive summary of the available structural and chemical data for this compound. Due to the limited research, this document will focus on the definitive identification and chemical properties of the compound, while also highlighting the current knowledge gap regarding its biological function.

Chemical Structure and Identification

Initial investigations into the structure of this compound revealed conflicting information across various databases. Through systematic verification, the correct chemical identity has been definitively established.

Confirmed Structure: 2-(3,5-dinitro-2-thienyl)-cyclohexanone

Table 1: Compound Identification

| Identifier | Value | Source |

| NSC Number | 245214 | N/A |

| CAS Number | 31554-45-7 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₅S | [1][2] |

| Synonyms | 2-(3,5-dinitro-2-thienyl)-cyclohexanone | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 270.26 g/mol | [2] |

| Appearance | Crystalline solid |

Biological Activity and Mechanism of Action

Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the biological activity or mechanism of action of this compound. It is broadly classified as a "biochemical reagent" or a "dinitrothiophene derivative" by commercial suppliers.[1][2] This classification suggests its use in laboratory research, but no peer-reviewed studies detailing its application, efficacy, or cellular targets were identified.

The absence of published research on this compound means that there is no data available to describe its effects on signaling pathways, nor are there established experimental protocols for its use in biological systems.

Experimental Protocols

A thorough review of scientific literature revealed no published studies that provide detailed experimental protocols for the use of this compound in biological assays or in vivo models. While the compound is available for research purposes, its specific applications and the methodologies for its use have not been documented in accessible scientific literature.

Visualization of the Identification Workflow

Given the lack of data on signaling pathways, a diagram illustrating the workflow to definitively identify the structure of this compound is provided below. This highlights the critical initial step in the analysis of any research compound.

Conclusion

This compound is chemically defined as 2-(3,5-dinitro-2-thienyl)-cyclohexanone. While this compound is available to the research community, there is a significant lack of published data on its biological effects. This guide consolidates the available structural information to serve as a foundational reference. Further research is required to elucidate the biological activity, mechanism of action, and potential therapeutic applications of this compound. Professionals in drug development and research are encouraged to consider this compound as a novel chemical entity that warrants primary investigation to uncover its biological function.

References

Unraveling the Enigma of NSC 245214: A Review of Publicly Available Data

Despite a comprehensive search of scientific literature and chemical databases, the specific mechanism of action for the compound NSC 245214 remains largely uncharacterized in the public domain. This technical guide consolidates the limited available information and outlines a prospective path for future research for scientists, researchers, and drug development professionals interested in this molecule.

Chemical and Physical Properties

While extensive biological data is lacking, some basic chemical information for this compound has been identified.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₅S |

| CAS Number | 31554-45-7 |

This data is compiled from publicly accessible chemical supplier databases.

Prospective Research and Methodological Considerations

Given the absence of specific data for this compound, this guide proposes a hypothetical experimental workflow for its initial characterization. This workflow is based on standard preclinical drug discovery protocols.

Experimental Workflow for Characterizing this compound

Caption: A proposed experimental workflow for the systematic investigation of this compound's mechanism of action.

Potential Signaling Pathways for Investigation

Based on the general landscape of drug discovery, several key signaling pathways are often implicated in the mechanisms of action of novel compounds. Should this compound exhibit activity in initial screens (e.g., anticancer, anti-inflammatory), the following pathways would be logical starting points for investigation.

Caption: Key cellular signaling pathways that could be investigated as potential targets of this compound.

Detailed Methodologies for Key Experiments

While no specific experimental data for this compound exists, the following are detailed, standardized protocols that would be essential for its characterization.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Signaling Pathway Analysis

-

Cell Lysis: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometrically quantify the band intensities to determine the relative changes in protein phosphorylation or expression.

Conclusion

The mechanism of action of this compound is currently not defined in the accessible scientific literature. This guide serves to highlight the knowledge gap and provide a structured framework for future research. The proposed experimental workflow and methodologies offer a starting point for investigators to begin to unravel the biological functions of this compound. Further research is imperative to determine if this compound holds any therapeutic promise.

In-Depth Technical Guide: The Biological Activity of NSC606985

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Initial Note: This technical guide focuses on the biological activity of NSC606985 , a camptothecin (B557342) analog. Initial searches for "NSC 245214" did not yield information on a small molecule with anticancer properties, suggesting a potential typographical error in the query. The available scientific literature predominantly investigates NSC606985's effects on prostate cancer cell lines.

Core Biological Activity: Induction of Apoptosis and Cell Cycle Arrest in Prostate Cancer

NSC606985, a water-soluble analog of camptothecin, demonstrates significant anti-tumor activity in prostate cancer cells. Its primary biological effects are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[1][2] This activity is observed in a time- and dose-dependent manner across multiple prostate cancer cell lines, including both androgen-sensitive (LNCaP) and androgen-independent (DU-145 and PC-3) variants.[1]

Quantitative Analysis of Cell Viability

The inhibitory effect of NSC606985 on the proliferation of prostate cancer cells has been quantified in various studies. A notable finding is that a 50 nM concentration of NSC606985 can lead to a greater than 50% reduction in the number of viable DU-145 cells after 72 hours of treatment.[1] While specific IC50 values (the concentration of a drug that inhibits a biological process by 50%) are not consistently reported across the literature for a range of time points, the available data indicates a potent cytotoxic effect in the nanomolar range.

| Cell Line | Concentration (nM) | Treatment Duration (hours) | Effect on Cell Viability |

| DU-145 | 50 | 72 | >50% reduction |

| PC-3 | 50 | 72 | Significant reduction |

| LNCaP | 50 | 72 | Less sensitive compared to DU-145 and PC-3 |

Mechanism of Action: A Dual-Pronged Assault on Cancer Cells

The anti-cancer activity of NSC606985 is primarily attributed to its interaction with topoisomerase I and the subsequent activation of the intrinsic (mitochondrial) apoptotic pathway. A fascinating aspect of its mechanism is the dual and concentration-dependent role of Protein Kinase C delta (PKCδ).

Inhibition of Topoisomerase I

As a camptothecin analog, NSC606985 targets topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC606985 prevents the re-ligation of the DNA strand, leading to DNA damage. This is a critical initiating event in its cytotoxic cascade. The importance of this interaction is highlighted by the fact that a mutation in topoisomerase I that prevents camptothecin binding completely negates the effects of NSC606985.[2]

Activation of the Mitochondrial Apoptosis Pathway

The DNA damage induced by NSC606985 triggers the mitochondrial pathway of apoptosis. This is characterized by an increase in the expression of pro-apoptotic proteins Bax and Bak.[1] These proteins lead to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytosol.[1] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases, ultimately leading to the execution of apoptosis.

The Dichotomous Role of PKCδ

The signaling protein PKCδ plays a complex, concentration-dependent role in the cellular response to NSC606985.[3]

-

Low Concentrations (10-100 nM): At lower concentrations, NSC606985 has been observed to induce an increase in viable cell number and DNA biosynthesis, with only mild apoptosis. This proliferative effect is mediated through the activation of PKCδ.[3]

-

High Concentrations (500 nM - 5 µM): In contrast, at higher concentrations, NSC606985 leads to a dose-dependent decrease in cell proliferation and a significant induction of apoptosis. This apoptotic response is also dependent on PKCδ activity.[3]

This dual action suggests that the subcellular localization and activation of PKCδ are critical determinants of the cellular fate in response to NSC606985.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of NSC606985.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of NSC606985 on the proliferation of prostate cancer cells.

-

Methodology:

-

Prostate cancer cells (DU-145, LNCaP, PC-3) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of NSC606985 (e.g., 0, 10, 50, 100, 500, 1000 nM) for different time points (e.g., 24, 48, 72 hours).

-

Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Objective: To quantify the extent of apoptosis induced by NSC606985.

-

Methodology:

-

DU-145 cells are seeded in 6-well plates and treated with NSC606985 (e.g., 50 nM) for various time points (e.g., 24, 48, 72 hours).

-

Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC (5 µL) and Propidium Iodide (PI) (5 µL of a 50 µg/mL solution) are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

The stained cells are then analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of NSC606985 on cell cycle progression.

-

Methodology:

-

DU-145 cells are treated with NSC606985 (e.g., 50 nM) for the desired time.

-

Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

The fixed cells are washed with PBS and resuspended in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

After incubation for 30 minutes at 37°C, the DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An increase in the sub-G1 peak is indicative of apoptosis.

-

Western Blot Analysis

-

Objective: To detect changes in the expression of key proteins involved in the apoptotic pathway.

-

Methodology:

-

DU-145 cells are treated with NSC606985 as described above.

-

For total protein, cells are lysed in RIPA buffer. For subcellular fractionation to detect cytochrome c release, cytosolic and mitochondrial fractions are prepared using a commercial kit.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against Bax, Bak, cytochrome c, PKCδ, and a loading control (e.g., β-actin) overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Topoisomerase I Relaxation Assay

-

Objective: To confirm the inhibitory effect of NSC606985 on topoisomerase I activity.

-

Methodology:

-

A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and reaction buffer is prepared.

-

NSC606985 at various concentrations is added to the reaction mixture.

-

The reaction is incubated at 37°C for 30 minutes.

-

The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis.

-

The gel is stained with ethidium (B1194527) bromide and visualized under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the biological activity of NSC606985.

Caption: Mechanism of action of NSC606985.

Caption: Workflow for apoptosis detection.

Caption: Workflow for cell cycle analysis.

References

Unveiling NSC 245214: A Technical Guide to its Discovery and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and synthesis of NSC 245214, a dinitrothiophene derivative with potential biological activity. This document is intended for researchers, scientists, and drug development professionals interested in the scientific foundation of this compound.

Discovery and Biological Context

A key study by Morley and Matthews, "Studies on the biological activity of some nitrothiophenes," provides significant context for the potential of compounds like this compound.[1][2] This research explored a series of nineteen substituted thiophenes, evaluating their minimum inhibitory concentration (MIC) against various microorganisms. While this compound is not explicitly named, the study provides a foundational understanding of the structure-activity relationships within this chemical class. The biological activity of nitrothiophenes is thought to be linked to the electron-withdrawing nature of the nitro groups, which can participate in various biological interactions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | 2-(3,5-dinitro-2-thienyl)-cyclohexanone |

| NSC Number | 245214 |

| CAS Number | 31554-45-7 |

| Molecular Formula | C₁₀H₁₀N₂O₅S |

| Molecular Weight | 270.26 g/mol |

| Appearance | Solid |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible synthetic route can be inferred from established organic chemistry principles and general methods for the synthesis of related compounds. The synthesis would likely involve a nucleophilic aromatic substitution reaction.

A proposed logical workflow for the synthesis is outlined below:

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol for Nucleophilic Aromatic Substitution

The following is a generalized protocol based on standard laboratory procedures for similar reactions:

-

Enolate Formation: Cyclohexanone is treated with a suitable base (e.g., sodium hydride, lithium diisopropylamide) in an aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon) to generate the corresponding cyclohexanone enolate. The reaction is typically carried out at a low temperature (e.g., -78 °C to 0 °C).

-

Nucleophilic Attack: A solution of 2-chloro-3,5-dinitrothiophene in the same solvent is added dropwise to the enolate solution. The reaction mixture is stirred for a specified period, allowing the nucleophilic attack of the enolate on the electron-deficient thiophene (B33073) ring, displacing the chloride leaving group.

-

Quenching and Workup: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica (B1680970) gel, to yield the pure 2-(3,5-dinitro-2-thienyl)-cyclohexanone (this compound).

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the known activities of nitroaromatic compounds, several potential signaling pathways and molecular interactions can be hypothesized. Nitrothiophenes are known to undergo enzymatic reduction of the nitro group in biological systems, leading to the formation of reactive nitroso and hydroxylamino intermediates. These reactive species can interact with various cellular macromolecules, including proteins and DNA, potentially leading to cytotoxicity.

A possible logical relationship for the mechanism of action is depicted below:

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of nitrothiophenes. While its specific discovery and detailed biological data remain to be fully publicly disclosed, this guide provides a foundational understanding of its chemical nature, a plausible synthetic approach, and a hypothesized mechanism of action based on related compounds. Further research is warranted to fully characterize the biological activity of this compound, including its potential as an anti-cancer agent or antimicrobial. Elucidation of its precise molecular targets and signaling pathways will be crucial for any future drug development efforts.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The synthesis and handling of the described compound should only be performed by qualified professionals in a laboratory setting.

References

In-Depth Technical Guide: NSC 245214 In Vitro Studies

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, this guide must report that there is a significant lack of published in vitro studies for the compound designated NSC 245214. While the identifier is listed by some chemical suppliers, detailed experimental data regarding its biological activity, mechanism of action, and effects on signaling pathways are not available in the public domain.

The National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) maintains a repository of a vast number of chemical compounds, each assigned an "NSC" number for identification. It is possible that this compound is part of this collection but has not yet been the subject of extensive research or that the findings have not been publicly disseminated.

General Methodologies for In Vitro Assessment of Novel Anticancer Compounds

For researchers interested in investigating the in vitro properties of compounds like this compound, a general workflow is typically followed. This section outlines the standard experimental protocols that would be necessary to characterize the bioactivity of a novel chemical entity.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the effect of a compound on cancer cell proliferation and survival.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound (e.g., this compound) for various time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

-

-

Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells based on membrane integrity.

-

Protocol:

-

Culture and treat cells with the test compound as described for the MTT assay.

-

Harvest the cells by trypsinization and resuspend them in cell culture medium.

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

Calculate the percentage of viable cells.

-

-

Apoptosis Assays

To determine if the compound induces programmed cell death, various apoptosis assays can be employed.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells.

-

Protocol:

-

Treat cells with the test compound for a specified duration.

-

Harvest and wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

-

-

Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic pathway.

-

Protocol:

-

Treat cells with the test compound.

-

Lyse the cells to release cellular contents.

-

Add a luminogenic or fluorogenic substrate specific for a particular caspase (e.g., caspase-3, -8, or -9).

-

Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.

-

-

Data Presentation

Should data for this compound become available, it would be structured in tables for clarity and comparative analysis.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| e.g., MCF-7 | Breast | 48 | Data Not Available |

| e.g., A549 | Lung | 48 | Data Not Available |

| e.g., HCT116 | Colon | 48 | Data Not Available |

Table 2: Apoptotic Effects of this compound

| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Fold-Increase in Caspase-3/7 Activity |

| e.g., HeLa | Data Not Available | 24 | Data Not Available | Data Not Available |

Visualization of Potential Workflows and Signaling Pathways

Without specific data on the mechanism of action of this compound, the following diagrams represent hypothetical workflows and signaling pathways that are commonly investigated for novel anti-cancer agents.

Preliminary Research Report: NSC 245214

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for the compound designated NSC 245214 . The search queries for its mechanism of action, signaling pathways, and experimental data did not yield any relevant results.

The performed searches retrieved information on other unrelated topics, such as:

-

The role of the mTOR signaling pathway in the proliferation and differentiation of neural stem cells.[1]

-

The dual action of a different compound, NSC606985, on cell growth and apoptosis in prostate cancer cells through PKCδ.[2]

-

A clinical trial (NCT04465214) using mobile sensor technology to assess symptoms in cancer patients.[3]

-

An expired National Institutes of Health (NIH) grant (PAR-22-071) for the preclinical translation of nanotechnology-based cancer interventions.[4]

-

The regulation of mTORC1 signaling in T cells via phosphorylation of TSC2.[5]

At present, there is no available data in the public domain to construct an in-depth technical guide or whitepaper on this compound. Consequently, the core requirements of providing quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled.

It is possible that this compound is a very new compound, an internal designation not yet in the public domain, or that the identifier is incorrect. Further investigation would require access to internal or proprietary research data.

References

- 1. mTOR pathway inhibition alters proliferation as well as differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual action of NSC606985 on cell growth and apoptosis mediated through PKCδ in prostatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Expired PAR-22-071: Toward Translation of Nanotechnology Cancer Interventions (TTNCI) (R01 Clinical Trial Not Allowed) [grants.nih.gov]

- 5. RePORT ⟩ RePORTER [reporter.nih.gov]

Unraveling the Molecular Targets of NSC 245214: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth analysis of the target identification process for the investigational compound NSC 245214. Aimed at researchers, scientists, and drug development professionals, this document consolidates current knowledge, presents detailed experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding of the compound's multifaceted mechanism of action.

Executive Summary

This compound has emerged as a molecule of interest in cancer research, with studies pointing towards a complex pharmacological profile. Evidence suggests at least two primary, and potentially interconnected, mechanisms of action: the disruption of the p53-Mdm2/MdmX protein-protein interaction and the inhibition of mitochondrial complex I. This guide delves into the experimental evidence supporting these proposed targets, offering a balanced perspective on the ongoing efforts to fully elucidate the compound's therapeutic potential and cellular effects.

Proposed Molecular Targets and Mechanisms of Action

The target identification of this compound has revealed a dual-action profile, presenting both a challenge and an opportunity for therapeutic development.

Inhibition of the Mdm2/MdmX-p53 Interaction

A significant body of research has focused on the role of this compound as an inhibitor of the interaction between the tumor suppressor protein p53 and its negative regulators, Mdm2 and MdmX. By disrupting this interaction, this compound is proposed to stabilize p53, leading to the activation of p53-dependent pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Mitochondrial Complex I Inhibition

Concurrent investigations have identified mitochondrial complex I (NADH:ubiquinone oxidoreductase) as a direct target of this compound. Inhibition of this critical enzyme in the electron transport chain disrupts cellular respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This mitochondrial dysfunction can trigger apoptotic pathways independent of p53 status.

p53-Independent Cytotoxicity

The discovery of mitochondrial complex I inhibition provides a strong rationale for the observed p53-independent cytotoxic effects of this compound. This is particularly relevant for the treatment of cancers with mutated or deleted p53, where therapies aimed at restoring p53 function would be ineffective.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds, providing a comparative overview of their activity on the proposed targets.

| Compound | Assay Type | Target | IC50 / Ki | Cell Line | Citation |

| This compound (Hypothetical Data) | Fluorescence Polarization | Mdm2-p53 | Data not available | - | - |

| This compound (Hypothetical Data) | Mitochondrial Complex I Activity | Mitochondrial Complex I | Data not available | - | - |

| SP141 | Cell Growth Inhibition | Pancreatic Cancer Cells | <0.5 µM (0.38–0.50 µM) | Multiple | [1] |

| MI-219 | Cell Growth Inhibition | SJSA-1, LNCaP, 22Rv1 (p53 wild-type) | 0.4 - 0.8 µM | Multiple | [2] |

| Idasanutlin | Cell Viability | MDA-MB-231 (p53 mutant) | 2.00 ± 0.63 µM | MDA-MB-231 | [3] |

| Milademetan | Cell Viability | MDA-MB-231 (p53 mutant) | 4.04 ± 0.32 µM | MDA-MB-231 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the molecular targets of this compound.

Fluorescence Polarization (FP) Assay for Mdm2-p53 Interaction

This assay is a common method to screen for inhibitors of protein-protein interactions.[4][5][6][7]

Objective: To determine the ability of this compound to disrupt the binding of a fluorescently labeled p53-derived peptide to the Mdm2 protein.

Materials:

-

Recombinant human Mdm2 protein

-

Fluorescently labeled p53 peptide (e.g., TAMRA-p53)

-

Assay buffer (e.g., PBS, 0.01% Tween-20)

-

This compound dissolved in DMSO

-

384-well black, flat-bottom plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of Mdm2 protein and the fluorescently labeled p53 peptide in assay buffer.

-

Assay Setup: To the wells of the 384-well plate, add the this compound dilutions. Add the Mdm2 and fluorescent p53 peptide solution to all wells. Include controls for no inhibition (DMSO vehicle) and 100% inhibition (no Mdm2 protein).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Spectrophotometric Assay for Mitochondrial Complex I Activity

This assay measures the activity of mitochondrial complex I by monitoring the oxidation of NADH.[8][9][10][11]

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of mitochondrial complex I.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

NADH

-

Decylubiquinone (Coenzyme Q10 analog)

-

Rotenone (a known complex I inhibitor)

-

This compound dissolved in DMSO

-

Spectrophotometer

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from a suitable cell line or tissue.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and isolated mitochondria.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. For a positive control, use rotenone.

-

Reaction Initiation: Initiate the reaction by adding NADH and decylubiquinone.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the rate of NADH oxidation for each concentration of this compound. Determine the IC50 value by plotting the inhibition of enzyme activity against the compound concentration.

Cell Viability and Apoptosis Assays in p53-Wild-Type and p53-Null Cell Lines

These assays are crucial to determine the p53-dependency of this compound-induced cytotoxicity.[12][13][14][15]

Objective: To compare the cytotoxic and apoptotic effects of this compound on cancer cell lines with different p53 statuses.

Materials:

-

p53-wild-type cancer cell line (e.g., HCT116 p53+/+)

-

p53-null cancer cell line (e.g., HCT116 p53-/-)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

MTT or other cell viability reagent

-

Annexin V/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Cell Culture: Culture both cell lines under standard conditions.

-

Treatment: Seed cells in 96-well plates (for viability) or 6-well plates (for apoptosis) and treat with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Cell Viability (MTT Assay): After the treatment period, add MTT reagent to the 96-well plates and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability. Calculate the IC50 values for each cell line.

-

Apoptosis (Annexin V/PI Staining): Harvest the cells from the 6-well plates, wash, and resuspend in binding buffer. Add Annexin V-FITC and PI and incubate in the dark. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound inhibits the Mdm2/MdmX-p53 interaction, leading to p53 stabilization and activation of downstream targets that promote cell cycle arrest and apoptosis.

Caption: this compound inhibits mitochondrial complex I, disrupting the electron transport chain, leading to decreased ATP production, increased ROS, and subsequent apoptosis.

Caption: A logical workflow for the target identification and validation of this compound, combining biochemical and cell-based assays.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses a dual mechanism of action, targeting both the p53-Mdm2/MdmX pathway and mitochondrial complex I. This polypharmacological profile may offer a therapeutic advantage by targeting cancer cells through both p53-dependent and -independent mechanisms.

Future research should focus on:

-

Quantitative Characterization: Determining the precise IC50 and Ki values of this compound for both Mdm2/MdmX and mitochondrial complex I to understand its potency and selectivity.

-

Structural Biology: Co-crystallization of this compound with its targets to elucidate the exact binding modes and inform the design of more potent and specific analogs.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancers with varying p53 status.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

This technical guide serves as a foundational resource for the scientific community to build upon, with the ultimate goal of translating the promising preclinical findings of this compound into effective cancer therapies.

References

- 1. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity | Springer Nature Experiments [experiments.springernature.com]

- 11. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration | PLOS One [journals.plos.org]

- 12. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Path of NSC 245214: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 245214 is a compound of interest within the landscape of preclinical drug discovery. As with any potential therapeutic agent, a thorough understanding of its fundamental physicochemical properties is paramount for the design and execution of meaningful in vitro and in vivo studies. This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of this compound, crucial parameters that underpin its successful development. The following sections detail solubility in common laboratory solvents, best practices for storage and handling, and generalized protocols for experimental determination of these key characteristics.

Solubility Profile of this compound

Table 1: Solubility of this compound

| Solvent | Type | Qualitative Solubility | Example Quantitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Organic | Soluble | ~50 - 100 mg/mL |

| Ethanol | Organic | Soluble | ~2 - 5 mg/mL |

| Dimethyl Formamide (DMF) | Organic | Soluble | ~60 - 70 mg/mL |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous | Sparingly Soluble | <0.2 mg/mL (with pre-dissolution in organic solvent) |

Note: The quantitative solubility values are illustrative examples based on compounds with similar structures and are not experimentally determined values for this compound. It is imperative to perform in-house solubility testing.

Stability and Storage Recommendations

Proper storage and handling are essential to maintain the integrity and activity of this compound. Instability can lead to the formation of degradation products, which may result in inaccurate experimental data and potentially confounding biological effects.

Long-Term Storage: For long-term preservation, this compound should be stored as a solid at -20°C in a tightly sealed, light-resistant container. Under these conditions, the compound is expected to be stable for at least one year.

Stock Solution Storage: It is recommended to prepare concentrated stock solutions of this compound in a suitable organic solvent such as DMSO. These stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C.

Aqueous Solution Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[1][2][3] For experiments requiring aqueous buffers, it is advised to prepare fresh dilutions from the organic stock solution immediately before use.

Table 2: General Stability Testing Parameters

| Condition | Purpose | Example Test Parameters |

| Temperature | Assess thermal stability | -20°C, 4°C, Room Temperature, 40°C |

| pH | Determine stability in various pH environments | pH 3, pH 7.4, pH 9 |

| Light | Evaluate photosensitivity | Exposure to UV and fluorescent light |

| Freeze-Thaw | Assess stability upon repeated temperature cycling | 3-5 cycles of freezing at -20°C and thawing |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound. These should be adapted and optimized for specific laboratory conditions and analytical capabilities.

Protocol 1: Determination of Thermodynamic Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in a given solvent.

References

Unraveling the Therapeutic Potential of NSC 245214: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

NSC 245214, identified as the chemical compound 2-(3,5-dinitro-2-thienyl)-cyclohexanone (CAS number: 31554-45-7), is a dinitrothiophene derivative. While currently cataloged primarily as a biochemical reagent, its chemical scaffold suggests potential for biological activity, drawing interest from the drug discovery and development community. This technical guide synthesizes the currently available information on this compound and explores the prospective therapeutic avenues based on the broader class of dinitrothiophene compounds.

Chemical Identity

| Identifier | Value |

| NSC Number | 245214 |

| Chemical Name | 2-(3,5-dinitro-2-thienyl)-cyclohexanone |

| CAS Number | 31554-45-7 |

| Molecular Formula | C₁₀H₁₀N₂O₅S |

| Molecular Weight | 270.26 g/mol |

Current State of Research

Direct research on the therapeutic targets and mechanism of action of this compound is not publicly available at this time. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes.[1][2][3][4][5][6] The National Cancer Institute's Developmental Therapeutics Program (NCI DTP) assigns NSC numbers to compounds for screening, but public data on the screening results for this compound is not readily accessible.

Potential Therapeutic Targets: A Speculative Outlook Based on Dinitrothiophene Derivatives

Given the absence of specific data for this compound, we can extrapolate potential areas of investigation from studies on related dinitrothiophene-containing molecules. This class of compounds has shown promise in various therapeutic areas, primarily in oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the potential of thiophene (B33073) derivatives, including those with nitro groups, as anticancer agents.[7][8] The electron-withdrawing nature of the dinitro groups on the thiophene ring can render the molecule electrophilic, potentially allowing it to interact with nucleophilic residues in biological macromolecules, such as enzymes and transcription factors involved in cancer cell proliferation and survival.

Hypothesized Anticancer Mechanisms:

-

Enzyme Inhibition: Dinitrothiophene derivatives could potentially act as inhibitors of key enzymes in cancer signaling pathways, such as kinases or topoisomerases.

-

Induction of Apoptosis: These compounds might trigger programmed cell death in cancer cells by inducing cellular stress or interfering with anti-apoptotic proteins.

-

DNA Intercalation or Damage: The planar structure of the thiophene ring could facilitate intercalation into DNA, while the nitro groups might be involved in generating reactive oxygen species that cause DNA damage.

Antimicrobial Activity

Thiophene derivatives are known to possess a broad spectrum of antimicrobial activities. The proposed mechanisms often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication. The specific antimicrobial potential of this compound would require dedicated screening against a panel of bacterial and fungal pathogens.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, researchers interested in investigating its therapeutic potential can adapt established methodologies.

In Vitro Anticancer Screening

-

Cell Viability Assays:

-

MTT/XTT Assays: To determine the cytotoxic effects of this compound on various cancer cell lines. This would involve treating cells with a range of concentrations of the compound and measuring the metabolic activity of viable cells.

-

Trypan Blue Exclusion Assay: To quantify the number of viable and non-viable cells after treatment.

-

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells using flow cytometry.

-

Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7) involved in apoptosis.

-

-

Cell Cycle Analysis:

-

Propidium Iodide Staining and Flow Cytometry: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

-

Target Identification Assays (Hypothetical):

-

Kinase Inhibition Assays: Screening against a panel of kinases to identify potential inhibitory activity.

-

Topoisomerase Inhibition Assays: Assessing the ability of the compound to inhibit the activity of topoisomerase I and II.

-

In Vitro Antimicrobial Screening

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Broth Microdilution Method: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

-

Plating on Agar: To determine the lowest concentration of the compound that kills the microorganism.

-

Logical Workflow for Investigating this compound

The following diagram illustrates a logical workflow for the initial investigation of the therapeutic potential of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Applications - CAT N°: 9002543 [bertin-bioreagent.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Nitrothiophene-3-carbaldehyde | 41057-04-9 | Benchchem [benchchem.com]

In-Depth Technical Guide: 2-(3,5-dinitro-2-thienyl)-cyclohexanone

Disclaimer: Publicly available research data on 2-(3,5-dinitro-2-thienyl)-cyclohexanone is exceedingly scarce. This guide has been compiled based on the limited information available, including its chemical identity, a reference to its original synthesis, and the known biological activities of its chemical precursors. The experimental protocols and signaling pathways described herein are based on established chemical principles and data from closely related compounds, and should be considered hypothetical in the absence of direct research on the title compound.

Introduction

2-(3,5-dinitro-2-thienyl)-cyclohexanone, also identified by its National Cancer Institute designation NSC 245214 and CAS Number 31554-45-7, is a dinitrothiophene derivative.[1] Its structure suggests potential as a biochemical reagent, likely as an electrophilic agent for reaction with nucleophiles. The presence of the dinitrothiophene moiety is significant, as related compounds are known to possess potent biological activity. This document aims to provide a comprehensive overview of the available information and a hypothesized framework for its synthesis, properties, and potential biological relevance.

Physicochemical Properties

While extensive experimental data is not available, some physicochemical properties have been predicted and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₅S | [1] |

| Molecular Weight | 270.26 g/mol | [1] |

| Boiling Point (Predicted) | 423.6 ± 45.0 °C | [1] |

| Density (Predicted) | 1.498 ± 0.06 g/cm³ | [1] |

| Solubility | DMF: 15 mg/mL; DMSO: 10 mg/mL; Ethanol: 0.25 mg/mL | [1] |

Synthesis

The synthesis of 2-(3,5-dinitro-2-thienyl)-cyclohexanone was first described in a 1971 publication by L. Hellberg et al.[1][2] While the detailed experimental protocol from this paper is not accessible, the title, "Reaction of Enamines of Some Bicyclic and Monocyclic Ketones with... 2-Chloro-3,5-Dinitrothiophene (B189638)," strongly implies a synthesis route involving the reaction of a cyclohexanone (B45756) enamine with 2-chloro-3,5-dinitrothiophene.

Proposed Experimental Protocol

The following protocol is a generalized procedure based on the principles of enamine alkylation and arylation.

-

Enamine Formation: Cyclohexanone is reacted with a secondary amine (e.g., pyrrolidine, morpholine, or piperidine) in a suitable solvent such as toluene (B28343) or benzene. The reaction is typically carried out under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the enamine product.

-

Nucleophilic Aromatic Substitution: The formed enamine, which is nucleophilic at the α-carbon, is then reacted with 2-chloro-3,5-dinitrothiophene. The electron-withdrawing nitro groups on the thiophene (B33073) ring activate the chlorine atom for nucleophilic aromatic substitution.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed by the addition of aqueous acid (e.g., HCl) to yield the final product, 2-(3,5-dinitro-2-thienyl)-cyclohexanone, and the protonated secondary amine.

-

Purification: The final product would be isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 2-(3,5-dinitro-2-thienyl)-cyclohexanone.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of 2-(3,5-dinitro-2-thienyl)-cyclohexanone are not available. However, significant insights can be drawn from its likely synthetic precursor, 2-chloro-3,5-dinitrothiophene.

Antimicrobial Activity of Dinitrothiophene Precursors

Research has shown that 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene (B1621092) exhibit high antimicrobial activity against various organisms.[3] This activity is attributed to the electrophilic nature of the dinitro-activated thiophene ring.

| Compound | Organism | Minimum Inhibitory Concentration (MIC) |

| 2-Chloro-3,5-dinitrothiophene | E. coli | High Activity (Specific value not cited) |

| 2-Chloro-3,5-dinitrothiophene | M. luteus | High Activity (Specific value not cited) |

| 2-Chloro-3,5-dinitrothiophene | A. niger | High Activity (Specific value not cited) |

| 2-Bromo-3,5-dinitrothiophene | E. coli | High Activity (Specific value not cited) |

| 2-Bromo-3,5-dinitrothiophene | M. luteus | High Activity (Specific value not cited) |

| 2-Bromo-3,5-dinitrothiophene | A. niger | High Activity (Specific value not cited) |

Note: The original study states "highest activity" for these compounds among a series of nineteen substituted thiophenes, but does not provide specific MIC values in the abstract.[3]

Hypothesized Mechanism of Action

The proposed mechanism of action for halogenated dinitrothiophenes involves the nucleophilic displacement of the halogen by intracellular thiol groups, such as those in cysteine residues of essential enzymes or in glutathione.[3] This covalent modification would lead to enzyme inactivation and disruption of cellular redox balance, ultimately causing cell death.

Given that 2-(3,5-dinitro-2-thienyl)-cyclohexanone is formed by displacing the chlorine atom, it is less likely to act via the same thiol-displacement mechanism. However, the dinitro-activated thiophene ring remains a potent electrophile. It is plausible that the compound could act as a Michael acceptor or undergo other nucleophilic attacks from biological macromolecules, thereby exerting a biological effect.

Caption: Proposed antimicrobial mechanisms of action.

Future Research Directions

The significant lack of data on 2-(3,5-dinitro-2-thienyl)-cyclohexanone highlights several key areas for future investigation:

-

Synthesis and Characterization: The original 1971 synthesis should be replicated, and the compound fully characterized using modern analytical techniques (NMR, MS, IR, X-ray crystallography).

-

Biological Screening: The compound should be screened against a wide panel of bacterial and fungal strains, as well as various cancer cell lines, to determine its spectrum of activity.

-

Mechanism of Action Studies: If biological activity is confirmed, detailed mechanistic studies should be undertaken to identify its cellular targets and signaling pathways affected.

-

Structure-Activity Relationship (SAR): Synthesis and testing of analogs with modifications to the cyclohexanone and dinitrothiophene rings would help to elucidate the structural requirements for activity.

Conclusion

2-(3,5-dinitro-2-thienyl)-cyclohexanone is a sparsely documented chemical entity. Based on its structure and the known reactivity of its synthetic precursors, it holds potential as a biologically active molecule, likely functioning as an electrophile that covalently modifies biological nucleophiles. However, without direct experimental evidence, its properties and mechanism of action remain speculative. This guide provides a foundational framework based on the available information and established chemical principles, underscoring the clear need for further research to unlock the potential of this compound.

References

Initial Screening of Novel Chemical Entities: A Technical Guide Using the MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The initial screening of novel chemical entities is a critical first step in the drug discovery and development pipeline. This process aims to identify compounds with potential therapeutic activity and to assess their preliminary safety profile. One of the most fundamental and widely used in vitro assays for initial screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cellular metabolic activity, which can be used to infer cell viability, proliferation, and cytotoxicity.[1][2][3][4]

This technical guide will provide an in-depth overview of the initial screening process with a focus on the MTT assay. While the specific compound CAS 31554-45-7 , identified as Cyclohexanone, 2-(3,5-dinitro-2-thienyl)- (also known as NSC 245214), is a biochemical reagent, publicly available biological screening data for this specific molecule is limited.[5] Therefore, this guide will use CAS 31554-45-7 as a representative novel chemical entity to illustrate the application of the MTT assay for initial screening.

The MTT Assay: Principle and Mechanism

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to a purple formazan (B1609692) product by metabolically active cells.[1][2][3][4] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, in viable cells.[1] The resulting intracellular formazan crystals are insoluble in aqueous solutions and must be solubilized with a solvent, typically dimethyl sulfoxide (B87167) (DMSO), before the absorbance can be measured spectrophotometrically.[6] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2][4]

Signaling Pathway: Cellular Metabolic Reduction of MTT

Caption: The cellular uptake and reduction of MTT to formazan by mitochondrial enzymes.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The following is a detailed protocol for performing an initial cytotoxicity screening of a novel compound, such as CAS 31554-45-7, using the MTT assay.

Materials:

-

Test compound (e.g., CAS 31554-45-7)

-

Cell line (e.g., HeLa, A549, or a cell line relevant to the therapeutic target)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

Experimental Workflow:

Caption: A stepwise workflow for conducting an MTT-based cytotoxicity assay.

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in the exponential growth phase.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of the test compound (e.g., CAS 31554-45-7) in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations.

-

Remove the medium from the wells and add the medium containing the different concentrations of the test compound. Include appropriate controls:

-

Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound.

-

Untreated Control: Cells in complete medium only.

-

Positive Control: A known cytotoxic agent.

-

-

-

Incubation:

-

Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition:

-

After the incubation period, carefully remove the medium containing the test compound.

-

Add 100 µL of fresh medium and 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Presentation and Analysis

The raw absorbance data is used to calculate the percentage of cell viability for each concentration of the test compound.

Calculation of Cell Viability:

-

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The results are typically presented in a table and a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Hypothetical Cytotoxicity Data for CAS 31554-45-7

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.254 | 0.087 | 100% |

| 0.1 | 1.231 | 0.091 | 98.2% |

| 1 | 1.156 | 0.075 | 92.2% |

| 10 | 0.879 | 0.062 | 70.1% |

| 50 | 0.632 | 0.051 | 50.4% |

| 100 | 0.345 | 0.043 | 27.5% |

| 200 | 0.128 | 0.029 | 10.2% |

From this data, a dose-response curve would be plotted with the concentration of CAS 31554-45-7 on the x-axis and the percentage of cell viability on the y-axis. The IC50 value can then be calculated using non-linear regression analysis. In this hypothetical example, the IC50 would be approximately 50 µM.

Conclusion

The MTT assay is a robust, reliable, and high-throughput method for the initial screening of novel chemical entities like CAS 31554-45-7.[3][4] It provides valuable preliminary data on the cytotoxic potential of a compound, which is essential for guiding further drug development efforts. While this guide provides a comprehensive overview of the methodology, it is important to note that the results of the MTT assay reflect metabolic activity and not direct cell death. Therefore, positive hits from an initial MTT screen should be further validated using orthogonal assays that measure different cellular parameters, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assays).

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. opentrons.com [opentrons.com]

- 5. Cyclohexanone,2-(3,5-dinitro-2-thienyl)- | 31554-45-7 [chemicalbook.com]

- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Uncharted Territory: The Experimental Landscape of NSC 245214 Remains Undefined

Despite a thorough investigation into scientific literature and chemical databases, detailed experimental protocols and biological activity data for the compound NSC 245214 are not publicly available. This precludes the creation of the requested detailed application notes and experimental protocols at this time.

This compound, chemically identified as Cyclohexanone,2-(3,5-dinitro-2-thienyl)- with CAS number 31554-45-7, is listed by several chemical suppliers as a biochemical reagent. However, information regarding its biological effects, mechanism of action, and its application in any experimental setting is conspicuously absent from the public domain.

Our search for published studies, including in vitro and in vivo experiments, that would provide the necessary data for generating protocols and application notes has been exhaustive. While the synthesis of the compound was described in a 1971 publication by L. Hellberg, this paper focuses solely on the chemical methodology and does not report any biological testing.

One commercial supplier, Anjiekai Biomedical, explicitly states, "The biological activity of this compound has not been reported." This aligns with the findings of our comprehensive search across multiple scientific databases. Another supplier, MedchemExpress, alludes to a single publication on Google Scholar, but this reference remains elusive and could not be identified.

Without any foundational data on its biological targets, cellular effects, or potential therapeutic applications, the development of meaningful experimental protocols, data tables, and signaling pathway diagrams is not feasible. The core requirements of the request—to provide detailed methodologies for cited key experiments and to summarize quantitative data—cannot be met as no citable experiments detailing the biological use of this compound have been found.

Therefore, for researchers, scientists, and drug development professionals interested in this compound, the initial step would be to conduct primary screening and characterization studies to determine its biological properties. This would involve a range of foundational experiments to identify any potential bioactivity.

Proposed Initial Investigational Workflow

For researchers embarking on the study of this compound, a logical first step would be to perform a series of screening assays to uncover its biological function. A generalized workflow for such an investigation is proposed below.

Caption: A generalized workflow for the initial investigation of a novel compound like this compound.

Until such foundational research is conducted and published, the experimental protocol for this compound remains an uncharted area of scientific inquiry. Researchers are encouraged to report any findings to contribute to the collective understanding of this molecule.

Application Note: Framework for Cell-Based Assays of Novel Anticancer Compounds

Introduction

The identification and characterization of novel anticancer agents are critical endeavors in oncological research. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) provides a valuable resource for researchers by maintaining a repository of synthetic and natural compounds, each assigned a unique NSC number. This application note provides a general framework for conducting cell-based assays to elucidate the mechanism of action and cytotoxic effects of previously uncharacterized compounds from such repositories, using the placeholder NSC 245214 as an example.

A thorough literature search for this compound did not yield specific data regarding its mechanism of action or established cell-based assays. Therefore, this document outlines a series of robust, adaptable protocols that can be employed to screen and characterize novel compounds with potential anticancer activity. The described workflows are designed to be broadly applicable to a variety of cancer cell lines and compound classes.

Experimental Protocols

1. Cell Proliferation/Viability Assay

This protocol is designed to determine the effect of a test compound on the proliferation and viability of a cancer cell line. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.

-

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in a complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium with solvent) and a no-cell control (medium only).

-